4-(1H-pyrazol-1-yl)pyridin-2-amine
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Overview
Description
“4-(1H-pyrazol-1-yl)pyridin-2-amine” is a compound that has been studied for its potential use in catalytic processes . It is a pyrazole-based ligand, which means it contains a pyrazole group (a type of organic compound with a five-membered ring of four carbon atoms and one nitrogen atom). This compound provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen .
Synthesis Analysis
The synthesis of “4-(1H-pyrazol-1-yl)pyridin-2-amine” involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The compound was synthesized as a white solid with a yield of 77% and a melting point of 140–144 °C .Molecular Structure Analysis
The molecular structure of “4-(1H-pyrazol-1-yl)pyridin-2-amine” is characterized by the presence of a pyrazole group and a pyridine group . The compound provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen .Chemical Reactions Analysis
The compound has been studied for its catalytic properties in the oxidation reaction of catechol to o-quinone . The ligands were found to exhibit excellent catalytic activities for this reaction .Physical And Chemical Properties Analysis
“4-(1H-pyrazol-1-yl)pyridin-2-amine” is a white solid . It has a melting point of 140–144 °C . The compound has a molecular weight of 160.18 .Scientific Research Applications
- Significance : Spin-crossover materials are crucial for applications like molecular switches, sensors, and memory devices. The bpp ligand framework allows functionalization, enabling tailored properties .
- Antibacterial, Anti-inflammatory, and Anticancer Activities : 4-(1H-pyrazol-1-yl)pyridin-2-amine displays antibacterial, anti-inflammatory, and anticancer properties .
- Application : Researchers have employed molecular docking studies to understand the interactions of this compound with biological targets. Such studies aid in drug discovery and design .
- Scope : Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described, with applications spanning various biomedical fields .
Spin Crossover Complexes
Biological Properties
Molecular Docking Studies
Antileishmanial Activity
Pyrazolo[3,4-b]pyridines in Biomedicine
Functionalization Strategies
Mechanism of Action
Target of Action
The primary targets of 4-(1H-pyrazol-1-yl)pyridin-2-amine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target organism, known as the active site . In the case of Leishmania aethiopica, the active site is Lm-PTR1 . The compound has a desirable fitting pattern in this pocket, characterized by a lower binding free energy .
Biochemical Pathways
It is known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may interfere with the life cycles of Leishmania aethiopica and Plasmodium berghei, disrupting their ability to infect and proliferate within host organisms .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it is likely to have good bioavailability .
Result of Action
The result of the action of 4-(1H-pyrazol-1-yl)pyridin-2-amine is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of the diseases caused by these organisms, namely leishmaniasis and malaria .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-pyrazol-1-ylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKJAUMUNNGHDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1314355-66-2 |
Source
|
Record name | 4-(1H-pyrazol-1-yl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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